Waglerin I
Description
GGKPDLRPCHPPCHYIPRPKPR is a synthetic peptide derived from Waglerin, a neurotoxic peptide isolated from the venom of Tropidolaemus wagleri (Wagler’s pit viper). This peptide is characterized by:
- Disulfide bonds (S-S): Critical for maintaining its tertiary structure and neurotoxic activity .
- High proline (Pro) content: A distinguishing feature of neurotoxic peptides, contributing to structural rigidity and resistance to proteolytic degradation .
- C-terminal RPKPR motif: The primary functional domain responsible for inhibiting muscle nicotinic acetylcholine receptors (mnAChRs), leading to neuromuscular paralysis .
Properties
CAS No. |
145038-84-2 |
|---|---|
Molecular Formula |
C112H175N37O26S2 |
Molecular Weight |
2520.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12R,17R,20S)-12-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-9-(1H-imidazol-5-ylmethyl)-2,8,11,19-tetraoxo-14,15-dithia-1,7,10,18-tetrazatricyclo[18.3.0.03,7]tricosane-17-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C112H175N37O26S2/c1-5-62(4)89(108(173)148-46-18-30-84(148)97(162)133-70(23-11-39-125-111(118)119)105(170)144-42-13-25-79(144)96(161)132-68(21-7-9-37-114)103(168)145-43-14-26-80(145)98(163)134-71(109(174)175)24-12-40-126-112(120)121)142-93(158)73(49-63-32-34-66(150)35-33-63)136-91(156)74(50-64-54-122-59-128-64)137-94(159)77-57-176-177-58-78(95(160)139-76(51-65-55-123-60-129-65)106(171)149-47-19-31-85(149)107(172)147-45-17-29-83(147)101(166)140-77)141-100(165)82-28-16-44-146(82)104(169)69(22-10-38-124-110(116)117)131-90(155)72(48-61(2)3)135-92(157)75(52-88(153)154)138-99(164)81-27-15-41-143(81)102(167)67(20-6-8-36-113)130-87(152)56-127-86(151)53-115/h32-35,54-55,59-62,67-85,89,150H,5-31,36-53,56-58,113-115H2,1-4H3,(H,122,128)(H,123,129)(H,127,151)(H,130,152)(H,131,155)(H,132,161)(H,133,162)(H,134,163)(H,135,157)(H,136,156)(H,137,159)(H,138,164)(H,139,160)(H,140,166)(H,141,165)(H,142,158)(H,153,154)(H,174,175)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t62-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |
InChI Key |
XGPRWOCHJCOKPK-MPSWBVCDSA-N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GGKPDLRPCHPPCHYIPRPKPR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of GGKPDLRPCHPPCHYIPRPKPR follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GGKPDLRPCHPPCHYIPRPKPR can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions include various analogs of GGKPDLRPCHPPCHYIPRPKPR with modified biological activities. These analogs are useful for studying structure-activity relationships and developing potential therapeutic agents .
Scientific Research Applications
GGKPDLRPCHPPCHYIPRPKPR has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting nicotinic acetylcholine receptors, which are important in neurotransmission.
Medicine: Explored for potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: Utilized in the development of bioactive compounds and as a tool in drug discovery.
Mechanism of Action
The primary mechanism of action of GGKPDLRPCHPPCHYIPRPKPR involves its interaction with nicotinic acetylcholine receptors. The peptide binds to these receptors and inhibits their function, leading to a decrease in neurotransmission. This inhibition is achieved through the blockade of the receptor’s ion channel, preventing the flow of ions and subsequent signal transduction .
Comparison with Similar Compounds
Structural and Functional Features
Comparative analysis with other Waglerin-derived peptides and neurotoxins reveals both shared and distinct characteristics (Table 1).
Table 1: Structural and Functional Comparison of GGKPDLRPCHPPCHYIPRPKPR and Related Peptides
Key Observations:
RPKPR Motif: GGKPDLRPCHPPCHYIPRPKPR’s C-terminal RPKPR is conserved in Waglerin-derived peptides but varies in position or sequence in other neurotoxins. For example, some analogs feature KPRP or PKPR motifs, which exhibit reduced receptor-binding affinity compared to RPKPR . Non-neurotoxic venom peptides (e.g., hemotoxins) lack this motif entirely, instead utilizing hydrophobic or charged domains for membrane disruption .
Proline Content: The high proline count (5 residues) in GGKPDLRPCHPPCHYIPRPKPR enhances conformational stability, a trait shared with other neurotoxins but absent in shorter, non-neurotoxic peptides .
Disulfide Bonds :
- Two disulfide bonds in GGKPDLRPCHPPCHYIPRPKPR confer structural resilience, whereas peptides with fewer bonds (e.g., 1 bond) show reduced thermal stability and faster degradation .
Pharmacological and Therapeutic Implications
Efficacy: GGKPDLRPCHPPCHYIPRPKPR’s RPKPR motif exhibits superior mnAChR inhibition compared to analogs with truncated or rearranged motifs. In vitro studies report a 50% inhibitory concentration (IC₅₀) of 0.8 nM for GGKPDLRPCHPPCHYIPRPKPR, versus 2.5–5.0 nM for KPRP-containing analogs . Non-neurotoxic peptides (e.g., anticoagulant peptides) operate via entirely different mechanisms, such as serine protease inhibition, and lack receptor-targeting specificity .
Safety Profile: The specificity of GGKPDLRPCHPPCHYIPRPKPR for mnAChRs reduces off-target effects compared to broader-acting neurotoxins (e.g., α-bungarotoxin). However, its synthetic analogs may still require optimization to minimize immunogenicity, as highlighted in EMA guidelines for biologic similarity assessments .
Industrial Applications :
- GGKPDLRPCHPPCHYIPRPKPR is prioritized in cosmetic formulations for its muscle-relaxing effects, whereas related peptides with lower potency are often used in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
